REACTION_CXSMILES
|
[Na].Cl.[NH2:3][C:4]([NH2:6])=[NH:5].[Cl:7][C:8]1[C:13]([C:14](=O)/[CH:15]=[CH:16]/N(C)C)=[CH:12][CH:11]=[CH:10][N:9]=1>CO>[Cl:7][C:8]1[C:13]([C:14]2[CH:15]=[CH:16][N:3]=[C:4]([NH2:6])[N:5]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:1.2,^1:0|
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Name
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|
Quantity
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12 mL
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Type
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reactant
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Smiles
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Cl.NC(=N)N
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Name
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|
Quantity
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12 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC=C1C(\C=C\N(C)C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at RT for about 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In an argon purged 500 mL round bottom flask
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Type
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CUSTOM
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Details
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placed in an isopropanol bath
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Type
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STIRRING
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Details
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the mixture was stirred at RT for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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reaction to an oil bath
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Type
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TEMPERATURE
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Details
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where it was heated to about 50° C. for 24 h
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Duration
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24 h
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Type
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CUSTOM
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Details
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Approximately half of the methanol was evaporated under reduced pressure
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Type
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FILTRATION
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Details
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the solids were filtered under vacuum
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Type
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WASH
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Details
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washed with saturated NaHCO3 and H2O, air
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Type
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CUSTOM
|
Details
|
dried
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Reaction Time |
30 min |
Name
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|
Type
|
product
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Smiles
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ClC1=NC=CC=C1C1=NC(=NC=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |